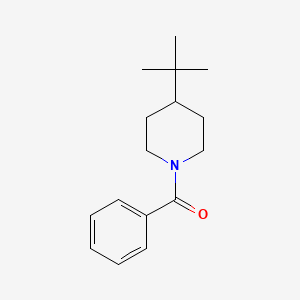

![molecular formula C11H12ClN3O2 B2615033 tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1351094-00-2](/img/structure/B2615033.png)

tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

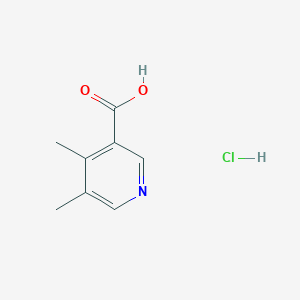

“tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C11H12ClN3O2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and a tert-butyl ester at the 6-position . The exact 3D conformer and other structural details can be found in databases like PubChem .

Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by its functional groups. The chlorine atom could potentially undergo nucleophilic substitution reactions, while the carboxylate ester could be hydrolyzed under acidic or basic conditions . More specific reactions would depend on the reaction conditions and the presence of other reagents.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 253.68 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 57 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors .

科学的研究の応用

Synthetic Pathways and Catalysis

tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a significant precursor in the synthesis of pyrimidine derivatives, which are pivotal in the pharmaceutical industry due to their broad synthetic applications and bioavailability. The compound's utility in creating diverse medicinal molecules is highlighted through the employment of hybrid catalysts in multicomponent reactions. These processes leverage organocatalysts, metal catalysts, and green solvents, underscoring the compound's versatility in facilitating the synthesis of complex structures essential for drug development (Parmar, Vala, & Patel, 2023).

Role in Heterocyclic Chemistry

The pyrimidine core, a structural motif common in many natural and synthetic compounds, exhibits a range of pharmacological activities. The synthesis of pyrimidine derivatives, including those utilizing this compound, contributes significantly to the development of new medications. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer applications. The exploration of novel synthetic routes and the understanding of structure-activity relationships (SARs) are critical for expanding the medicinal applications of pyrimidine-based compounds (Rashid et al., 2021).

Optoelectronic Materials

Pyrimidine derivatives, including those synthesized from this compound, find applications in the development of optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been shown to significantly enhance the properties of organic light-emitting diodes (OLEDs), including the efficiency of red phosphorescent OLEDs. These materials are of great interest for their potential in creating advanced electronic devices and sensors, demonstrating the compound's contribution beyond pharmaceuticals into materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthetic Methodologies for Drug Precursors

An example of the compound's application in synthetic methodologies is its role in the synthesis of vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The review of various synthetic routes for vandetanib highlights the importance of this compound as a precursor in developing efficient, scalable manufacturing processes for complex pharmaceutical agents. This underscores the importance of innovative synthetic strategies in the production of clinically relevant drugs (Mi, 2015).

将来の方向性

The future directions for “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” could involve further exploration of its biological activities and potential applications in life science research. Additionally, more detailed studies on its synthesis, reactivity, and mechanism of action could provide valuable insights .

特性

IUPAC Name |

tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-6-8(12)13-5-14-9(6)15-7/h4-5H,1-3H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRISKYMQDIAOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(N1)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

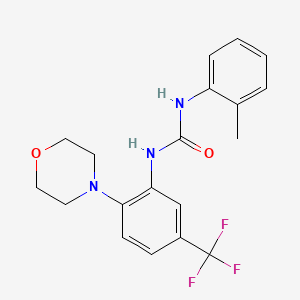

![2-(ethylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B2614954.png)

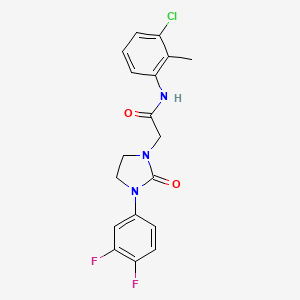

![4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2614956.png)

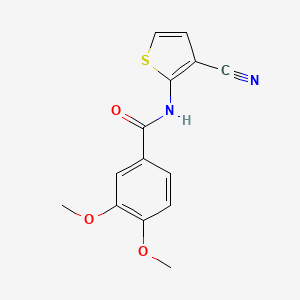

![3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2614959.png)

![2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]-N-p-anisyl-acetamide](/img/structure/B2614961.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2614967.png)

![tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2614968.png)

![[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B2614970.png)